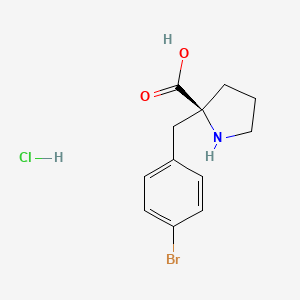

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a 4-bromobenzyl substituent. Its stereochemistry is critical to its biological activity, with key configurations including (2S,4S) and (2S,4R) isomers depending on synthesis routes .

- CAS Numbers:

- Molecular Formula: C₁₃H₁₅BrNO₂·HCl

- Molecular Weight: 320.61 g/mol

- Storage: Sealed at 2–8°C .

This compound is used as an intermediate in pharmaceutical synthesis, leveraging its bromine atom for further functionalization. Its stereochemistry and substituent positioning influence receptor binding and metabolic stability .

Properties

IUPAC Name |

(2S)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKUKSHCIVXCSU-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661591 | |

| Record name | 2-[(4-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637020-93-0 | |

| Record name | 2-[(4-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.

Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrrolidine derivative.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may enhance binding affinity, while the pyrrolidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation: Halogenated Benzyl Groups

(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1217610-34-8

- Molecular Formula: C₁₂H₁₃Cl₂NO₂·HCl

- Molecular Weight : 310.60 g/mol

- Key Differences: Substituents: 2,4-Dichloro vs. 4-bromo. Chlorine’s higher electronegativity enhances electronic effects but reduces steric bulk compared to bromine. Stereochemistry: (S)-configuration at position 2, but lacks defined data on pyrrolidine ring substitution. Safety: No explicit hazard data, but chlorine substituents may alter toxicity profiles.

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

Stereochemical and Functional Group Modifications

(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester

- CAS: Not provided .

- Key Features :

- Substituents : Trifluoromethyl and pyridinyl groups increase lipophilicity (logP) and metabolic stability.

- LCMS Data : m/z 531 [M-H]⁻; HPLC retention time: 0.88 minutes (indicative of rapid elution under specific conditions) .

- Stereochemistry : (R)-configuration at position 2, altering spatial interactions compared to the (S)-enantiomer.

Comparative Data Table

Biological Activity

(S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological applications. This article summarizes its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Compound Overview

- Chemical Structure : The compound features a pyrrolidine ring substituted with a bromobenzyl group and a carboxylic acid functional group, contributing to its unique biological properties. The molecular formula is .

- Stereochemistry : The (S) configuration at the 2-position and the (4R) configuration at the 4-position are crucial for its biological interactions and efficacy .

The mechanism of action of (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves:

- Binding Affinity : The bromobenzyl group enhances binding affinity to specific molecular targets, such as enzymes or receptors, while the pyrrolidine ring provides structural stability .

- Electrostatic Interactions : The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are essential for its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride:

- In Vitro Studies : In experiments using A549 human lung adenocarcinoma cells, the compound exhibited cytotoxic effects, reducing cell viability significantly when compared to control treatments .

- Comparison with Cisplatin : When tested alongside cisplatin, a standard chemotherapeutic agent, the compound's activity was noted to be comparable in certain contexts, suggesting potential as an alternative or adjunct treatment .

Antimicrobial Activity

The antimicrobial efficacy of (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has also been explored:

- Screening Against Pathogens : It was evaluated against various Gram-positive and Gram-negative bacteria. However, results indicated limited antimicrobial activity against multidrug-resistant strains .

- Mechanism Insights : The presence of the bromine atom in the structure may influence its interaction with bacterial targets, although further optimization is necessary to enhance its efficacy .

Comparative Analysis with Related Compounds

To understand the unique properties of (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Contains a bromobenzyl substituent | |

| (S)-N-tert-butoxycarbonyl-4-bromobenzyl-pyrrolidine | Features a tert-butoxycarbonyl protecting group | |

| (R)-N-benzylpyrrolidine-2-carboxylic acid | Lacks bromination and has different substituents |

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Screening :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.